2,3-dihydro-1H-indene-2-carbaldehyde

Description

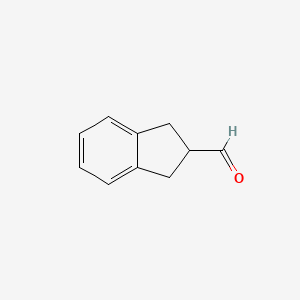

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTYDOSQASSERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334114 | |

| Record name | 2,3-Dihydro-1H-indene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37414-44-1 | |

| Record name | 2,3-Dihydro-1H-indene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 2,3-dihydro-1H-indene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydro-1H-indene-2-carbaldehyde, a versatile bicyclic aldehyde that serves as a crucial intermediate in synthetic organic chemistry. The document delves into its core chemical and physical properties, spectroscopic signatures, and characteristic reactivity. A detailed, field-proven synthetic protocol for its preparation via amide reduction is presented. Furthermore, this guide explores the molecule's reactivity, focusing on transformations of the aldehyde functional group, which is pivotal for its utility as a molecular building block. Its emerging applications, particularly in the design of bioactive compounds and pharmaceutical research, are discussed, underscoring its significance for professionals in drug development. The guide concludes with essential safety and handling information to ensure its proper use in a laboratory setting.

Introduction and Molecular Significance

This compound, also known as indane-2-carboxaldehyde, is an organic compound featuring an indane scaffold—a fused benzene and cyclopentane ring system—with a formyl group attached at the 2-position of the five-membered ring.[1][2] This unique structural arrangement, combining an aromatic moiety with a constrained aliphatic aldehyde, makes it a valuable and versatile building block in organic synthesis.

The aldehyde group serves as a highly reactive chemical handle for a multitude of transformations, including oxidation, reduction, and carbon-carbon bond formation.[3] This reactivity allows for the facile introduction of diverse functional groups and the extension of the carbon skeleton, enabling the construction of more complex molecular architectures. Its role as a bioisostere of compounds like 2,3-dihydrobenzo[b]thiophene has drawn interest, with some derivatives showing potential as topoisomerase I inhibitors. The indane framework itself is a common motif in pharmacologically active molecules, and thus, this compound is a key starting material for synthesizing novel therapeutic agents, including selective melatonergic ligands.[4]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. While detailed experimental spectra are found in specialized databases, its structure dictates predictable spectroscopic features essential for its characterization.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 37414-44-1 | [1] |

| Molecular Formula | C₁₀H₁₀O | [2] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Light brownish oil | [1] |

| InChI Key | KPTYDOSQASSERS-UHFFFAOYSA-N | [1] |

| Solubility | Soluble in organic solvents (e.g., ether); limited solubility in water.[3] | |

Spectroscopic Profile:

-

¹H NMR: The spectrum is expected to show a characteristic singlet or doublet for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm). The aliphatic protons on the cyclopentane ring would appear as complex multiplets, while the aromatic protons on the benzene ring would be observed in the aromatic region (δ 7-8 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde is a key diagnostic peak, typically appearing significantly downfield (δ 190-200 ppm). Aromatic and aliphatic carbons would resonate in their respective characteristic regions.

-

IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde functional group is expected around 1720-1740 cm⁻¹. C-H stretches for the aldehyde proton may also be visible near 2720 and 2820 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 146.[5] Common fragmentation patterns would involve the loss of the formyl group (-CHO) or other characteristic fragments from the indane core.

Synthesis and Manufacturing

The most direct and reliable synthesis of this compound often involves the controlled reduction of a suitable carboxylic acid derivative, such as an amide or an ester. The use of a Weinreb amide (N-methoxy-N-methylamide) is a standard approach for synthesizing aldehydes, as the intermediate metallo-hemiaminal is stable and does not undergo over-reduction to the alcohol. A common and effective laboratory-scale method employs the reduction of the corresponding N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide using a powerful hydride reducing agent.

The causality behind this choice lies in the high reactivity of lithium aluminum hydride (LiAlH₄), which can efficiently reduce the amide. The reaction is typically performed at low temperatures (ice-cold) to control the exothermic reaction and prevent potential side reactions or over-reduction. An acidic workup is then used to hydrolyze the intermediate and quench the excess reducing agent.[1]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Amide Reduction [1]

-

Reaction Setup: To a stirred, ice-cold solution of N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide (1.9 mmol) in diethyl ether (20 mL), add lithium aluminum hydride (1 M in THF, 4 mL) dropwise. The use of an ice bath is critical to manage the reaction's exothermicity.

-

Reaction Execution: Stir the resulting mixture at 0°C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the excess reducing agent by the slow, dropwise addition of 1N sulfuric acid (10 mL). This step is highly exothermic and should be performed with caution behind a safety shield.

-

Workup and Extraction: Stir the biphasic mixture for 5 minutes. Decant the ether layer. Wash the remaining aqueous layer and solid residue with additional ether (100 mL).

-

Purification: Combine the organic extracts, wash with water, and then dry over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure to yield this compound as a light brownish oil, which can be used in subsequent steps without further purification or purified by column chromatography if necessary.[1]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its aldehyde functional group, which acts as a potent electrophile. This allows it to participate in a wide array of classical organic reactions, making it a cornerstone for building molecular complexity.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2,3-dihydro-1H-indene-2-carboxylic acid.[6] This transformation is typically achieved using mild oxidizing agents like potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Pinnick oxidation conditions (NaClO₂ with a scavenger) to avoid reactions at the benzylic positions of the indane core.

-

Reduction: The aldehyde is easily reduced to 2,3-dihydro-1H-inden-2-ylmethanol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) at low temperatures. NaBH₄ is often preferred for its milder nature and greater functional group tolerance.

-

Nucleophilic Addition & C-C Bond Formation: As a primary electrophile, the aldehyde readily undergoes nucleophilic addition. This is the basis for several key carbon-carbon bond-forming reactions:

-

Grignard Reaction: Reaction with organomagnesium halides (R-MgX) followed by an aqueous workup yields secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) provides a powerful method for converting the carbonyl group into an alkene, offering precise control over the formation of a C=C double bond.

-

Aldol and Related Condensations: In the presence of a base, the aldehyde can react with enolates from ketones or other aldehydes to form β-hydroxy carbonyl compounds.

-

Caption: Core reactivity pathways of the aldehyde functional group.

Applications in Research and Drug Development

The structural features of this compound make it a highly sought-after intermediate in medicinal chemistry and materials science.[3]

-

Pharmaceutical Scaffolding: The indane nucleus is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates. This aldehyde provides a direct entry point for elaborating this core structure, allowing for the synthesis of compound libraries for high-throughput screening.

-

Bioactive Compound Synthesis: It is a precursor for compounds with potential biological activity. For instance, it has been identified as a bioisosteric analogue in the development of topoisomerase I inhibitors, which are a class of anticancer agents.

-

Melatonergic Ligands: The 2,3-dihydro-1H-indene framework is a key component in the design of novel agonists for the MT2 melatonin receptor, which is a target for treating sleep disorders and circadian rhythm disturbances.[4] The aldehyde allows for the introduction of pharmacophoric groups necessary for receptor binding and selectivity.

Safety and Handling

As with any reactive aldehyde, proper safety protocols must be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[8][9]

-

Hazards: The compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][10][11] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous or uncontrolled reactions.[7]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.[7]

Conclusion

This compound is a molecule of considerable synthetic value. Its well-defined physicochemical properties, predictable spectroscopic signatures, and, most importantly, the versatile reactivity of its aldehyde functional group establish it as a critical intermediate for synthetic chemists. Its proven utility in the construction of complex molecular frameworks, particularly those with therapeutic potential, ensures its continued relevance in academic research and the pharmaceutical industry. This guide provides the foundational knowledge required for its effective and safe utilization in a professional scientific setting.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. This compound | C10H10O | CID 11744771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 30084-91-4: 2,3-Dihydro-1H-indene-5-carboxaldehyde [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 25177-85-9|2,3-Dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. kasturiaromatics.com [kasturiaromatics.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. 2,3-dihydro-1H-indene-4-carbaldehyde | C10H10O | CID 576135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of 2,3-dihydro-1H-indene-2-carbaldehyde

An In-depth Technical Guide to the Physical Properties of 2,3-dihydro-1H-indene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 37414-44-1). Intended for researchers, chemists, and drug development professionals, this document synthesizes critical data including molecular structure, physicochemical properties, spectroscopic signatures, and safety protocols. The guide emphasizes the practical application of this data in a laboratory setting by providing detailed experimental workflows for property determination. By grounding all claims in authoritative sources and explaining the causality behind experimental choices, this document serves as a reliable reference for the handling, characterization, and utilization of this important chemical intermediate.

Chemical Identity and Structure

This compound is a bicyclic aromatic aldehyde. Its structure, consisting of a benzene ring fused to a cyclopentane ring which is substituted with a formyl group at the second position, makes it a valuable intermediate in organic synthesis. It is a bioisostere of 2,3-dihydrobenzo[b]thiophene and has been investigated for its potential as a selective antagonist in biological systems.

-

IUPAC Name: this compound

-

Synonyms: Indane-2-carboxaldehyde

-

CAS Number: 37414-44-1

-

Molecular Formula: C₁₀H₁₀O[1]

-

Molecular Weight: 146.19 g/mol [1]

-

InChI Key: KPTYDOSQASSERS-UHFFFAOYSA-N[1]

Caption: 2D Structure of this compound.

Tabulated Physical Properties

The physical properties of a compound are critical for its identification, purification, and use in chemical reactions. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 37414-44-1 | |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Light brownish oil | [1] |

| Refractive Index (n²⁰/D) | 1.639 | [2] |

| Boiling Point | 247.3 ± 19.0 °C (Predicted for isomer) | [3] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted for isomer) | [3] |

Detailed Physicochemical Analysis

3.1 Appearance and State The compound is described as a light brownish oil, indicating it is a liquid at standard temperature and pressure.[1] Its oily consistency is typical for organic molecules of this molecular weight that lack strong intermolecular hydrogen bonding capabilities.

3.2 Refractive Index The refractive index is a fundamental physical constant that measures how light propagates through a substance. For this compound, the reported value is 1.639.[2] This high value is characteristic of compounds containing aromatic rings. The measurement of the refractive index is a rapid and non-destructive method for verifying the identity and assessing the purity of a liquid sample.

3.3 Solubility While specific solubility data is scarce, the molecular structure allows for reliable predictions. The presence of the polar aldehyde group imparts some polarity, but the dominant bicyclic hydrocarbon structure suggests it is largely nonpolar. Therefore, it is expected to have low solubility in water but good solubility in common organic solvents such as ether, tetrahydrofuran (THF), and dichloromethane (DCM), which is consistent with its use in organic synthesis.[1]

3.4 Stability and Reactivity Safety data for related compounds indicates that this compound may be sensitive to light and air.[4] The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially upon prolonged exposure to air. Therefore, it is often recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and in a cool, dark place.[4][5] It is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[4]

Spectroscopic Profile and Characterization Workflow

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

4.1 Expected Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.5 ppm), the aliphatic protons of the five-membered ring (around 2.5-3.5 ppm), and a distinct singlet for the aldehydic proton (downfield, typically 9-10 ppm).

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the aliphatic carbons of the indane core, and a highly deshielded signal for the carbonyl carbon of the aldehyde group (typically >190 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should feature a strong, sharp absorption band around 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic aldehyde. Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 146, corresponding to the molecular weight of the compound.

4.2 Experimental Workflow for Characterization A systematic workflow ensures accurate and reproducible characterization of the compound. This process integrates physical property measurements with spectroscopic analysis.

Caption: Workflow for the physicochemical and spectroscopic characterization.

Experimental Protocols

5.1 Protocol for Measuring Refractive Index

-

Objective: To determine the refractive index of the liquid sample using an Abbe refractometer.

-

Apparatus: Abbe refractometer, constant temperature water bath (20°C), pipette, lint-free tissues, and ethanol.

-

Procedure:

-

Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Set the circulating water bath to maintain the prism temperature at 20.0 ± 0.1 °C.

-

Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly. The liquid should spread evenly to form a thin film.

-

Adjust the light source and mirror to illuminate the field of view.

-

Rotate the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is observed, adjust the chromaticity screw until the boundary is sharp and achromatic.

-

Read the refractive index value from the scale.

-

Clean the prisms immediately after the measurement using a soft tissue moistened with ethanol.

-

5.2 Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[4][5] For long-term stability, store under an inert atmosphere (nitrogen or argon) to protect against oxidation.[4]

-

Spill Management: In case of a spill, remove all sources of ignition.[4] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[4] Do not flush into surface water.[4]

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical properties. Its identity as a high-refractive-index liquid, coupled with its characteristic spectroscopic signatures, provides a clear basis for its characterization. Understanding these properties, along with proper handling and storage procedures, is paramount for its effective and safe use in research and development. The protocols and data synthesized in this guide offer a foundational resource for scientists working with this compound.

References

-

ChemBK. (n.d.). 1H-Indene-1-carboxaldehyde, 2,3-dihydro-, (+)- (9CI). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

The Definitive Guide to the Structural Elucidation of 2,3-dihydro-1H-indene-2-carbaldehyde

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, the unequivocal determination of a molecule's structure is the bedrock upon which all further research is built. This guide provides a comprehensive, in-depth exploration of the analytical methodologies and logical framework required for the structural elucidation of 2,3-dihydro-1H-indene-2-carbaldehyde. By integrating multi-technique spectroscopic data, this document serves as a practical reference for scientists engaged in the characterization of novel chemical entities.

Introduction: The Significance of Structural Verification

This compound, a bicyclic aromatic aldehyde, represents a structural motif of interest in various fields, including fragrance chemistry and as a potential building block in medicinal chemistry.[1][2][3] Its precise molecular architecture dictates its chemical reactivity, biological activity, and physical properties. Therefore, rigorous structural confirmation is not merely a procedural step but a critical aspect of scientific integrity, ensuring the reliability and reproducibility of experimental outcomes. This guide will walk through a systematic approach to piecing together the molecular puzzle of this compound, leveraging the power of modern spectroscopic techniques.

A Multi-Pronged Spectroscopic Approach

The elucidation of an unknown molecular structure is rarely accomplished with a single analytical technique. Instead, a synergistic combination of methods is employed, each providing a unique piece of the structural puzzle. For this compound, the primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry provides the foundational information of the molecular weight and elemental composition. For this compound (C₁₀H₁₀O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with a high degree of accuracy.

Table 1: Expected Mass Spectrometry Data

| Parameter | Expected Value | Significance |

| Molecular Formula | C₁₀H₁₀O | Defines the elemental composition. |

| Molecular Weight | 146.19 g/mol | Provides the overall mass of the molecule.[4][5] |

| Exact Mass | 146.0732 u | High-accuracy mass for formula confirmation. |

| Key Fragments | m/z 117, 115 | Indicative of the indane moiety.[4][6] |

The fragmentation pattern observed in the mass spectrum can also offer initial structural clues. For instance, the loss of the formyl group (-CHO) would lead to a significant peak, helping to identify its presence.

Infrared Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Table 2: Predicted Infrared Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aldehyde C-H Stretch | ~2820 and ~2720 | C-H stretch |

| Carbonyl (C=O) Stretch | ~1725 | C=O stretch |

| Aromatic C=C Stretch | ~1600 and ~1480 | C=C stretch in benzene ring |

| Aromatic C-H Bending | ~750-850 | Out-of-plane C-H bend |

| Aliphatic C-H Stretch | ~2950-2850 | C-H stretch in alkyl chain |

The strong absorption band around 1725 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group, while the pair of peaks in the 2700-2850 cm⁻¹ region is characteristic of the C-H stretch of the aldehyde proton.

Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each proton and carbon atom and their connectivity. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-CHO | ~9.7 | s | 1H |

| H-4, H-7 | ~7.2-7.4 | m | 4H |

| H-1, H-3 | ~3.0-3.3 | m | 4H |

| H-2 | ~2.8-3.1 | m | 1H |

The downfield singlet at approximately 9.7 ppm is a hallmark of the aldehyde proton. The aromatic protons are expected to appear in the typical aromatic region, while the aliphatic protons of the five-membered ring will be further upfield.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~200 |

| C-3a, C-7a | ~140-145 |

| C-4, C-5, C-6, C-7 | ~125-130 |

| C-2 | ~50-55 |

| C-1, C-3 | ~30-35 |

The aldehyde carbonyl carbon is the most downfield signal, typically appearing around 200 ppm. The aromatic carbons will resonate in the 125-145 ppm range, while the aliphatic carbons will be the most upfield.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and confirming the overall structure.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings, allowing for the identification of adjacent protons.

Caption: Predicted COSY correlations in the aliphatic region.

In the aliphatic region, cross-peaks would be expected between the proton at C-2 and the protons at C-1 and C-3, confirming the connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates directly bonded protons and carbons.

Caption: Generalized HSQC correlations for the molecule.

This experiment would show correlations between the aldehyde proton and the carbonyl carbon, the aromatic protons and their respective carbons, and the aliphatic protons and their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular fragments.

Caption: Overall workflow for structure elucidation.

Key HMBC correlations would include:

-

The aldehyde proton (H-CHO) showing a correlation to the C-2 carbon.

-

The protons at C-1 and C-3 showing correlations to the aromatic carbons C-3a and C-7a.

-

The aromatic protons showing correlations to neighboring aromatic carbons.

By systematically analyzing these correlations, the complete carbon skeleton and the position of the formyl group can be definitively established.

Experimental Protocols

5.1. Sample Preparation for NMR Spectroscopy A standardized protocol is essential for acquiring high-quality NMR data.

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Gently vortex the sample to ensure homogeneity.

5.2. NMR Data Acquisition All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

COSY: A standard gradient-selected COSY experiment should be performed.

-

HSQC: A gradient-selected HSQC experiment optimized for one-bond C-H coupling constants (~145 Hz) is recommended.

-

HMBC: A gradient-selected HMBC experiment optimized for long-range C-H coupling constants (e.g., 8 Hz) should be acquired.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. By carefully analyzing the information provided by Mass Spectrometry, IR Spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This guide provides a robust framework for researchers to approach the characterization of this and other novel organic molecules with confidence and scientific rigor.

References

-

Winter, B., et al. (2005). Synthesis and Odor Properties of Substituted Indane-2-carboxaldehydes. Discovery of a New Floral (Muguet) Fragrance Alcohol. Helvetica Chimica Acta, 88(12), 3118-3127. [Link]

-

PubChem. (n.d.). 2,3-dihydro-1H-indene-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-dihydro-1H-indene-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron Ionization Mass Spectra of (a) 2,3-dihydro-1H-indene-4-carboxaldehyde 5 and (b) 2,3-dihydro-1H-indene-5-carboxaldehyde 6. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2014180952A1 - Improvements in or relating to organic compounds - Google Patents [patents.google.com]

- 3. WO2020127325A2 - Use of volatile compounds to modulate the perception of floral muguet - Google Patents [patents.google.com]

- 4. 2,3-dihydro-1H-indene-4-carbaldehyde | C10H10O | CID 576135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of N-(4-bromophenyl)-N'-(2-chloro-4-nitrophenyl)urea

Disclaimer: The CAS number 37414-44-1 provided in the initial query corresponds to 2,3-dihydro-1H-indene-2-carbaldehyde. This guide focuses on the characterization of the diaryl urea compound, N-(4-bromophenyl)-N'-(2-chloro-4-nitrophenyl)urea, which is the subject of the detailed content requirements. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals involved in the analysis of this and structurally related compounds.

Introduction

Diaryl ureas are a significant class of compounds in medicinal chemistry and materials science, with many exhibiting a broad range of biological activities, including antitumor and antimicrobial effects.[1] Their efficacy is intrinsically linked to their structural integrity and purity. The subject of this guide, N-(4-bromophenyl)-N'-(2-chloro-4-nitrophenyl)urea, is a multifaceted molecule presenting a unique analytical challenge due to its multiple functional groups and aromatic systems.

This guide provides a comprehensive framework for the characterization of N-(4-bromophenyl)-N'-(2-chloro-4-nitrophenyl)urea, establishing its identity, purity, and key physicochemical properties. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the foundation of any characterization workflow.

Molecular Structure:

A summary of the key molecular properties.

The structure features a central urea linkage flanked by a 4-bromophenyl group and a 2-chloro-4-nitrophenyl group. The electronic properties of these substituents significantly influence the spectroscopic and chromatographic behavior of the molecule.

Synthesis Pathway

Understanding the synthetic route is crucial for anticipating potential impurities. A common method for synthesizing unsymmetrical diaryl ureas involves the reaction of an isocyanate with an amine.

Sources

An In-Depth Technical Guide to 2,3-dihydro-1H-indene-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract

2,3-dihydro-1H-indene-2-carbaldehyde, a key synthetic intermediate, possesses a unique structural motif that has garnered significant attention in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its nomenclature, synthesis, physicochemical properties, and reactivity. Particular emphasis is placed on its pivotal role as a building block in the development of potent therapeutic agents, most notably the indenoisoquinoline class of topoisomerase I inhibitors. Detailed experimental protocols and mechanistic insights are provided to support researchers and professionals in drug development.

Chemical Identity and Nomenclature

The molecule at the core of this guide is systematically named This compound according to IUPAC nomenclature. It is also commonly referred to by its synonym, indane-2-carboxaldehyde .

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | indane-2-carboxaldehyde |

| CAS Number | 37414-44-1[1] |

| Molecular Formula | C₁₀H₁₀O[1] |

| Molecular Weight | 146.19 g/mol [1] |

| InChI Key | KPTYDOSQASSERS-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two common approaches are detailed below.

Reduction of an Indane-2-carboxamide Derivative

A prevalent method for the synthesis of this compound involves the reduction of a corresponding amide derivative using a powerful reducing agent such as lithium aluminium hydride (LiAlH₄). This method is particularly effective for small-scale laboratory preparations.

Causality of Experimental Choices: The use of a Weinreb amide (N-methoxy-N-methylamide) as the starting material is a strategic choice to prevent over-reduction of the aldehyde to an alcohol, a common side reaction with strong reducing agents like LiAlH₄. The reaction is conducted at low temperatures (ice-cold) to control the reactivity of the hydride reagent and minimize potential side reactions. The quenching step with sulfuric acid is crucial to neutralize the excess reducing agent and the aluminate salts formed during the reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide (1.0 equivalent) in anhydrous diethyl ether.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Reducing Agent: To the stirred, cold solution, add a 1 M solution of lithium aluminium hydride in THF (2.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1N sulfuric acid.

-

Work-up: Stir the mixture for 5 minutes, then decant the ether layer. Wash the remaining solid with additional diethyl ether.

-

Extraction and Drying: Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Evaporate the solvent under reduced pressure to yield this compound as a light brownish oil, which can be used in subsequent steps without further purification.[2]

Oxidation of (2,3-dihydro-1H-inden-2-yl)methanol

An alternative and widely used synthetic strategy is the oxidation of the corresponding primary alcohol, (2,3-dihydro-1H-inden-2-yl)methanol. The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under mild, low-temperature conditions, making it compatible with a wide range of functional groups.

Causality of Experimental Choices: The Swern oxidation is chosen for its mild conditions, which prevent over-oxidation of the aldehyde to a carboxylic acid. The reaction is carried out at very low temperatures (-78 °C) to ensure the stability of the reactive intermediates, particularly the chloro(dimethyl)sulfonium chloride and the subsequent sulfur ylide. Triethylamine, a non-nucleophilic organic base, is used to facilitate the final elimination step without competing with the desired reaction pathway.

-

Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath. To this solution, add a solution of DMSO (2.2 equivalents) in DCM dropwise, ensuring the temperature remains below -65 °C. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of (2,3-dihydro-1H-inden-2-yl)methanol (1.0 equivalent) in DCM dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.

-

Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

-

Warming and Quenching: Allow the reaction mixture to warm to room temperature, then quench with the addition of water.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.

Caption: Swern Oxidation Workflow for Aldehyde Synthesis.

Physicochemical Properties and Reactivity

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and comparison with its isomers. It is expected to be a liquid at room temperature with limited solubility in water but good solubility in common organic solvents.

The reactivity of this compound is dominated by the aldehyde functional group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Key reactions include:

-

Nucleophilic Addition: Reacts with various nucleophiles such as Grignard reagents, organolithium compounds, and enolates to form secondary alcohols.

-

Reductive Amination: Can be converted to the corresponding amine via reaction with an amine in the presence of a reducing agent.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Condensation Reactions: Undergoes condensation reactions, for example with activated methylene compounds, which is a key step in the synthesis of indenoisoquinolines.

The rigid bicyclic indane scaffold influences the steric accessibility of the aldehyde group, which can affect reaction rates and stereochemical outcomes compared to more flexible aliphatic aldehydes.

Application in Drug Development: A Precursor to Topoisomerase I Inhibitors

A significant application of this compound is its use as a crucial building block for the synthesis of indenoisoquinolines. This class of compounds has emerged as potent non-camptothecin inhibitors of DNA topoisomerase I, a key enzyme in DNA replication and a validated target for cancer therapy.[3]

The Role of Topoisomerase I in Cancer

Topoisomerase I (Top1) alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[4] The enzyme forms a covalent complex with the DNA, known as the cleavage complex, allows the DNA to unwind, and then re-ligates the broken strand.[2][4] In rapidly proliferating cancer cells, Top1 activity is elevated, making it an attractive target for therapeutic intervention.

Mechanism of Action of Indenoisoquinoline Inhibitors

Indenoisoquinolines act as "interfacial inhibitors" by binding to the Top1-DNA cleavage complex.[2][4] This binding event stabilizes the complex and prevents the re-ligation of the DNA strand.[3] The accumulation of these stabilized cleavage complexes leads to the formation of DNA double-strand breaks when they collide with the replication machinery, ultimately triggering apoptosis and cell death.[2][5]

Caption: Mechanism of Topoisomerase I Inhibition by Indenoisoquinolines.

Synthesis of Indenoisoquinolines from this compound

The synthesis of the indenoisoquinoline core often involves a key condensation step between an appropriately substituted homophthalic anhydride and a Schiff base derived from this compound. This is followed by a cyclization reaction to form the final pentacyclic ring system.

-

Schiff Base Formation: Reaction of this compound with a primary amine (often a substituted amino acid derivative to introduce diversity) to form an imine (Schiff base).

-

Condensation and Cyclization: Condensation of the Schiff base with a substituted homophthalic anhydride to form a cis-3-aryl-4-carboxy-1-isoquinolone intermediate.[3]

-

Final Ring Closure: Treatment with a dehydrating agent, such as thionyl chloride, to effect the final cyclization to the indenoisoquinoline scaffold.[3]

The versatility of this synthetic route allows for the introduction of various substituents on both the indane and isoquinoline portions of the molecule, enabling the generation of extensive libraries for structure-activity relationship (SAR) studies.[6]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in drug discovery. Its rigid bicyclic framework serves as a key building block for the construction of complex molecules, most notably the indenoisoquinoline class of topoisomerase I inhibitors. The synthetic accessibility of this aldehyde, coupled with the rich chemistry of the indane scaffold, provides a robust platform for the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, properties, and applications, with the aim of empowering researchers in their pursuit of innovative drug candidates.

References

-

The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. (n.d.). PMC. Retrieved January 2, 2026, from [Link]

-

DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. (n.d.). PMC. Retrieved January 2, 2026, from [Link]

-

Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen. (2004). PubMed. Retrieved January 2, 2026, from [Link]

-

Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins. (n.d.). PMC. Retrieved January 2, 2026, from [Link]

-

Targeting Topoisomerase I in the Era of Precision Medicine. (2019). AACR Journals. Retrieved January 2, 2026, from [Link]

-

2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

2,3-dihydro-1H-indene-4-carbaldehyde | C10H10O | CID 576135. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. (2007). PubMed. Retrieved January 2, 2026, from [Link]

-

This compound | C10H10O | CID 11744771. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | C10H10O | CID 11744771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indane Scaffold: A Privileged Structure in Drug Discovery and a Technical Guide to the Potential Biological Activities of Indane-2-Carboxaldehyde

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the indane nucleus represents a "privileged structure"—a molecular framework that is recurrently identified as a potent binder for a variety of biological targets.[1] Its rigid, bicyclic nature, combining aromatic and aliphatic features, provides a unique three-dimensional architecture for the design of novel therapeutics.[1] While numerous indane derivatives have been explored for their pharmacological properties, this guide focuses on a specific, yet underexplored, derivative: indane-2-carboxaldehyde . This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the potential biological activities of indane-2-carboxaldehyde, drawing insights from the broader family of indane-containing compounds and related structures. We will delve into its synthesis, potential as an anticancer and antimicrobial agent, and its prospective role as an enzyme inhibitor, providing both theoretical frameworks and practical experimental protocols.

The Indane-2-Carboxaldehyde Moiety: Synthesis and Chemical Profile

The strategic placement of a carboxaldehyde group at the 2-position of the indane ring system offers a reactive handle for further chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.

Synthetic Pathways

The synthesis of indane-2-carboxaldehyde and its derivatives can be achieved through several established organic chemistry routes. A common approach involves the intramolecular arylation of tertiary aldehydes.[2] This method utilizes a transient imine directing group to facilitate a palladium-catalyzed β-C(sp³)–H activation, leading to the formation of the indane ring with the desired aldehyde functionality.[2]

A generalized synthetic workflow is depicted below:

Caption: Generalized workflow for the synthesis of indane-2-carboxaldehyde derivatives.

Experimental Protocol: Palladium-Catalyzed Intramolecular Arylation

-

Imine Formation: To a solution of the starting tertiary aldehyde in a suitable solvent (e.g., toluene), add the amine (e.g., 2-methoxyethan-1-amine) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). Heat the mixture under reflux with a Dean-Stark apparatus to remove water and drive the formation of the imine.

-

Cyclization: To the cooled solution of the imine, add the palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tol)3), and a base (e.g., K2CO3). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours).

-

Hydrolysis and Purification: After cooling to room temperature, quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) to hydrolyze the imine back to the aldehyde. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to obtain the desired indane-2-carboxaldehyde derivative.[2]

Potential Anticancer Activities: Targeting Cell Proliferation and Survival

While direct studies on the anticancer properties of indane-2-carboxaldehyde are not extensively documented, the indane scaffold is present in numerous compounds with demonstrated antitumor activity.[1] The aldehyde functional group can also contribute to cytotoxicity, suggesting that indane-2-carboxaldehyde could serve as a promising lead for the development of novel anticancer agents.

Inferred Mechanisms of Action

Based on the activities of related compounds, the potential anticancer mechanisms of indane-2-carboxaldehyde derivatives could involve:

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Indazole derivatives, which are structurally similar to indanes, have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[3][4] This leads to the activation of caspases and subsequent cell death.[3][4]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain indanone-based derivatives have been found to arrest cancer cells in the G2/M phase of the cell cycle, preventing them from dividing and proliferating.

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and cellular damage, ultimately triggering apoptosis. Some indazole derivatives have been observed to increase ROS levels in cancer cells.[3][4]

-

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Aldehydes like cinnamaldehyde have been shown to inhibit angiogenesis by suppressing vascular endothelial growth factor (VEGF).[5]

The potential signaling pathways involved in the anticancer activity of indane-2-carboxaldehyde derivatives are illustrated below:

References

- 1. Synthesis and QSAR study of the anticancer activity of some novel indane carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 2,3-dihydro-1H-indene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,3-dihydro-1H-indene-2-carbaldehyde, a key intermediate in organic synthesis and drug discovery. The indane scaffold is a privileged structure in medicinal chemistry, and understanding the chemical behavior of its derivatives is paramount for the successful development of novel therapeutics.[1][2][3] This document delves into the synthesis, core reactivity patterns—including oxidation, reduction, and carbon-carbon bond-forming reactions—and stability profile of this versatile aldehyde. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.

Introduction: The Significance of the Indane Scaffold

The 2,3-dihydro-1H-indene (indane) framework is a recurring motif in a multitude of biologically active compounds and natural products. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for the design of ligands that interact with specific biological targets.[1][2] Notable pharmaceuticals incorporating the indane core underscore its therapeutic potential.[2][3] this compound serves as a pivotal building block, offering a reactive aldehyde functionality for elaboration into more complex molecular architectures. Its role as a bioisostere for other aromatic systems further enhances its utility in medicinal chemistry.

Synthesis of this compound

The primary and most cited method for the synthesis of this compound involves the reduction of a corresponding amide derivative, such as a Weinreb amide, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1] This approach offers a reliable route to the aldehyde from a more stable carboxylic acid derivative precursor.

Synthesis via Reduction of an N-methoxy-N-methylamide

A common strategy for preparing aldehydes is the controlled reduction of a carboxylic acid derivative. The use of an N-methoxy-N-methylamide (Weinreb amide) is particularly advantageous as the resulting intermediate is stable to the reaction conditions and does not undergo over-reduction to the alcohol.

Experimental Protocol: Synthesis of this compound [1]

-

Step 1: Preparation of the N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide (Precursor)

-

To a solution of 2,3-dihydro-1H-indene-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the corresponding acid chloride.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent.

-

Slowly add the acid chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure to yield the Weinreb amide.

-

-

Step 2: Reduction to this compound

-

Dissolve the N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide (e.g., 400 mg, 1.9 mmol) in anhydrous diethyl ether (20 mL) and cool the solution to 0 °C in an ice bath.[1]

-

Slowly add a solution of lithium aluminum hydride (1 M in THF, 4 mL) to the stirred, ice-cold amide solution.[1]

-

Stir the mixture at 0 °C for 1 hour.[1]

-

Carefully quench the excess reducing agent by the slow addition of 1N sulfuric acid (10 mL).[1]

-

After stirring for 5 minutes, decant the ether layer.[1]

-

Wash the remaining solid with additional diethyl ether (100 mL).[1]

-

Combine the ether extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound as a light brownish oil.[1] The product can be used in the next step without further purification.

-

Diagram: Synthesis of this compound

Caption: Synthesis of the target aldehyde from its corresponding Weinreb amide.

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of the aldehyde functional group. The presence of the bicyclic indane scaffold can introduce steric considerations that may influence reaction rates and stereochemical outcomes.

Oxidation to Carboxylic Acid

Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents.[4] This transformation is a fundamental reaction in organic synthesis.

-

Mechanism: The oxidation of aldehydes often proceeds through a hydrate intermediate, which is formed by the addition of water to the carbonyl group. This hydrate is then oxidized in a manner analogous to the oxidation of a secondary alcohol.[4][5]

Experimental Protocol: Oxidation to 2,3-dihydro-1H-indene-2-carboxylic acid

-

Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Cool the solution to 0 °C.

-

Slowly add an aqueous solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone), while monitoring the temperature.

-

Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction appropriately (e.g., with sodium bisulfite for permanganate or isopropanol for Jones reagent).

-

Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate to yield 2,3-dihydro-1H-indene-2-carboxylic acid. Purification can be achieved by recrystallization or column chromatography.

Diagram: Oxidation of this compound

Caption: Oxidation of the aldehyde to the corresponding carboxylic acid.

Reduction to Alcohol

The aldehyde group can be readily reduced to a primary alcohol using metal hydride reducing agents.[6][7]

-

Mechanism: The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.[7]

Experimental Protocol: Reduction to (2,3-dihydro-1H-inden-2-yl)methanol

-

Dissolve this compound in a suitable solvent such as methanol or ethanol for sodium borohydride (NaBH₄) reduction, or an anhydrous ether like THF for lithium aluminum hydride (LiAlH₄) reduction.

-

Cool the solution to 0 °C.

-

Slowly add the reducing agent (e.g., NaBH₄ as a solid or LiAlH₄ as a solution in THF) to the stirred solution.

-

Allow the reaction to proceed at 0 °C to room temperature until complete.

-

Carefully quench the reaction with water or a dilute acid.

-

Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate to yield (2,3-dihydro-1H-inden-2-yl)methanol.

Diagram: Reduction of this compound

Caption: Reduction of the aldehyde to the corresponding primary alcohol.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[4][8][9][10][11] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).

-

Mechanism: The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[9]

Experimental Protocol: Wittig Olefination

-

Step 1: Preparation of the Phosphonium Ylide

-

Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for the introduction of a methylene group) in an anhydrous aprotic solvent such as THF.

-

Cool the suspension to 0 °C or below.

-

Add a strong base, such as n-butyllithium or sodium hydride, to generate the ylide.

-

-

Step 2: Reaction with this compound

-

To the freshly prepared ylide solution, add a solution of this compound in the same anhydrous solvent.

-

Allow the reaction to stir at a suitable temperature (ranging from low temperatures to room temperature) until the reaction is complete.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent, wash, dry, and concentrate. The product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

-

Diagram: Wittig Reaction Workflow

Sources

- 1. Synthesis routes of this compound [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Buy 2,3-dihydro-1H-indene-1,3-dicarbaldehyde (EVT-14939914) [evitachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of 2,3-dihydro-1H-indene-2-carbaldehyde: A Comprehensive Analysis

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis and detailed spectroscopic characterization of 2,3-dihydro-1H-indene-2-carbaldehyde, a valuable building block in medicinal chemistry.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, also known as 2-formylindane. A detailed analysis of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data is presented. The synthesis of this compound is also discussed, providing the necessary context for its characterization. This guide is intended to serve as an essential resource for scientists engaged in the synthesis and characterization of indane derivatives and related heterocyclic compounds.

Introduction

2,3-dihydro-1H-indene, commonly known as indane, is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. Derivatives of the indane scaffold are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules and natural products. The introduction of a carbaldehyde functional group at the 2-position of the indane ring system yields this compound, a versatile intermediate for the synthesis of more complex molecular architectures. Accurate and unambiguous characterization of this key building block is paramount for ensuring the integrity of subsequent synthetic steps and the biological evaluation of its derivatives.

This guide will delve into the essential spectroscopic techniques employed to elucidate and confirm the structure of this compound. Each section will provide a theoretical basis for the spectroscopic method, a detailed interpretation of the experimental data, and a standardized protocol for data acquisition.

Molecular Structure

The structural representation of this compound is fundamental to understanding its spectroscopic data. The molecule consists of an aromatic benzene ring fused to a five-membered aliphatic ring, with a formyl group attached to the second carbon of the aliphatic ring.

Figure 1. Molecular structure of this compound.

Synthesis and Purification

A common and effective method for the preparation of this compound involves the reduction of a corresponding Weinreb amide, followed by an acidic workup.

Experimental Protocol: Synthesis

-

Reaction Setup: To a stirred, ice-cold solution of N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide (1.0 eq) in anhydrous diethyl ether (approx. 0.1 M), add a solution of lithium aluminum hydride (LAH) in THF (1.0 M, 2.1 eq) dropwise.

-

Reaction Execution: Stir the resulting mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the excess LAH by the slow, dropwise addition of 1N sulfuric acid at 0 °C.

-

Workup: Allow the mixture to stir for 5 minutes. Decant the ether layer. Wash the remaining solid residue with diethyl ether. Combine the organic extracts, wash with water, and then with brine.

-

Isolation: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a light brownish oil. For many applications, this crude product can be used without further purification.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the aldehyde and the aromatic and aliphatic C-H bonds.

Table 1: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | Aliphatic C-H stretching |

| ~2820 and ~2720 | Medium, Sharp | Aldehydic C-H stretching (Fermi resonance) |

| ~1725 | Strong, Sharp | C=O stretching of the aldehyde |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretching |

| ~750 | Strong | Aromatic C-H bending (ortho-disubstituted) |

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of an aliphatic aldehyde. The presence of the aldehyde is further confirmed by two medium, sharp bands around 2820 cm⁻¹ and 2720 cm⁻¹, which arise from the C-H stretch of the aldehyde group and are often observed as a pair due to Fermi resonance. The aliphatic C-H stretching vibrations of the indane ring are observed in the 2950-2850 cm⁻¹ region. The aromatic nature of the compound is indicated by the C=C stretching vibrations in the 1600-1480 cm⁻¹ range and a strong C-H bending vibration around 750 cm⁻¹, which is typical for an ortho-disubstituted benzene ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 2: ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehydic H |

| ~7.2 | Multiplet | 4H | Aromatic H |

| ~3.3 | Multiplet | 1H | H-2 |

| ~3.1 | Multiplet | 4H | H-1, H-3 |

Interpretation of the ¹H NMR Spectrum

The most downfield signal, a singlet at approximately 9.8 ppm, is characteristic of the aldehydic proton. The multiplet around 7.2 ppm corresponds to the four protons of the aromatic ring. The aliphatic region of the spectrum shows a multiplet around 3.3 ppm, which can be assigned to the proton at the C-2 position, deshielded by the adjacent aldehyde group. The four protons on the C-1 and C-3 positions of the indane ring appear as a multiplet around 3.1 ppm. The integration of these signals will be consistent with the number of protons in each environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | Aldehydic C=O |

| ~143 | Quaternary Aromatic C |

| ~127, ~125 | Aromatic CH |

| ~55 | C-2 |

| ~32 | C-1, C-3 |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the aldehyde is the most deshielded, appearing at approximately 202 ppm. The aromatic carbons are observed in the 125-143 ppm region, with the quaternary carbons appearing at the downfield end of this range. The aliphatic carbon at C-2, attached to the aldehyde group, is found around 55 ppm, while the C-1 and C-3 carbons of the indane ring resonate at approximately 32 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Methodological & Application

Topic: A Validated Multi-Step Synthesis of 2,3-dihydro-1H-indene-2-carbaldehyde from 1-Indanone

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, robust, and validated protocol for the synthesis of 2,3-dihydro-1H-indene-2-carbaldehyde, a valuable building block in medicinal chemistry, starting from the readily available precursor, 1-indanone. The transformation is non-trivial, requiring a strategic functional group interconversion and selective reduction. The presented five-step synthetic pathway addresses these challenges through an initial α-carboxylation, esterification, selective ketone reduction via a thioacetal intermediate (Mozingo reduction), and a final, controlled partial reduction of the ester to the target aldehyde. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental procedures, and expected outcomes, providing researchers with a reliable method for accessing this important synthetic intermediate.

Introduction and Strategic Overview

The indane scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] The title compound, this compound, serves as a key intermediate, enabling further elaboration into more complex molecules through reactions involving its aldehyde functionality. The starting material, 1-indanone, is an economically viable and common cyclic ketone.[2]

However, the conversion of 1-indanone to this compound presents a significant synthetic challenge. The transformation requires the removal of the C1 carbonyl oxygen and the introduction of an aldehyde group at the adjacent C2 position. A direct conversion is not feasible; therefore, a multi-step sequence is necessary.

This guide details a logical and field-proven five-step synthesis designed for high fidelity and scalability. The core strategy involves:

-

Functionalization at C2: Introduction of a carboxyl group at the α-position (C2) of the 1-indanone skeleton.

-

Functional Group Protection: Conversion of the newly introduced acid to an ester to prevent undesirable side reactions (e.g., decarboxylation) in subsequent steps.

-

Selective C1 Carbonyl Reduction: Reduction of the C1 ketone to a methylene group (–CH₂–) under conditions that do not affect the C2 ester. This is achieved via a mild Mozingo reduction.

-

Final Aldehyde Formation: Partial reduction of the C2 ester to the target aldehyde using a sterically hindered hydride reagent at low temperature.

This approach prioritizes the use of well-established reactions and mild conditions to maximize yields and ensure reproducibility.

Overall Synthetic Pathway

The complete transformation from 1-indanone to this compound is illustrated below. Each step is designed to logically set up the substrate for the subsequent reaction.

Caption: Five-step pathway from 1-indanone to the target aldehyde.

Rationale Behind Experimental Design

A successful synthesis relies on understanding the causality behind each procedural choice. Here, we dissect the logic of the chosen pathway.

-

Step 1: α-Carboxylation: To functionalize the indanone ring, we must first generate a nucleophile. The protons on the C2 carbon are acidic due to their position adjacent to the carbonyl group. Treatment with a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates C2 to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily attacks the electrophilic carbon in carbon dioxide (CO₂), installing the required carboxyl group at the C2 position.

-

Step 2: Esterification: The product of Step 1 is a β-keto acid. These compounds are thermally unstable and prone to decarboxylation (loss of CO₂) upon heating, which would reverse the first step.[3] Furthermore, the acidic proton of the carboxyl group would interfere with the basic or nucleophilic reagents in subsequent steps. Converting the carboxylic acid to its ethyl ester via Fischer esterification provides a stable, neutral functional group that is robust enough for the following transformations.

-

Steps 3 & 4: The Mozingo Reduction: The critical challenge is the selective reduction of the C1 ketone to a methylene group while preserving the C2 ester.

-

Problem: Standard single-step methods are unsuitable. The harsh acidic conditions of a Clemmensen reduction (Zn(Hg), HCl) or the strongly basic and high-temperature conditions of a Wolff-Kishner reduction (H₂NNH₂, KOH) would likely cleave the ester group.

-

Solution: A two-step protection-reduction sequence known as the Mozingo reduction offers a mild and effective alternative. First, the ketone is selectively converted into a cyclic thioacetal using ethane-1,2-dithiol and a Lewis acid catalyst. Thioacetals are stable to a wide range of reagents. Subsequently, the thioacetal is cleaved, and the C-S bonds are hydrogenolyzed using Raney Nickel, a specialized nickel catalyst, to yield the desired methylene group. This desulfurization step is performed under neutral conditions and does not affect the ester.

-

-

Step 5: Controlled Ester Reduction with DIBAL-H: The final step is the conversion of the ester to an aldehyde.

-

Problem: Most hydride reagents, like lithium aluminum hydride (LiAlH₄), are highly reactive and will reduce an ester all the way to a primary alcohol.

-

Solution: Diisobutylaluminium hydride (DIBAL-H) is a sterically bulky and less reactive reducing agent. At low temperatures (typically -78 °C), DIBAL-H adds one hydride equivalent to the ester carbonyl, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until acidic workup. By carefully controlling the stoichiometry (1.0-1.2 equivalents) and maintaining a low temperature, the reaction can be stopped at the aldehyde stage, preventing over-reduction.

-

Detailed Experimental Protocols

The following protocols are based on a starting scale of 10.0 g of 1-indanone. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid

-

Setup: To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add sodium hydride (3.6 g, 90 mmol, 60% dispersion in mineral oil) and wash with dry hexanes (3 x 20 mL) to remove the oil. Suspend the NaH in 150 mL of dry tetrahydrofuran (THF).

-